molecular formula C20H26O2Si B14259600 (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al CAS No. 364597-23-9

(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al

Cat. No.: B14259600
CAS No.: 364597-23-9
M. Wt: 326.5 g/mol
InChI Key: VTHDATLBSMPZON-KRWDZBQOSA-N
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Description

(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is an organic compound that features a tert-butyldiphenylsilyl group attached to a butanal backbone. This compound is notable for its use in organic synthesis, particularly as a protecting group for alcohols due to the stability and steric hindrance provided by the tert-butyldiphenylsilyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al typically involves the protection of the hydroxyl group of a butan-1-al derivative using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. Flow microreactor systems may be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: (3S)-3-(tert-Butyldiphenylsilyloxy)-butanoic acid.

    Reduction: (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-ol.

    Substitution: (3S)-3-Hydroxybutan-1-al

Scientific Research Applications

(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is used in various scientific research applications:

Mechanism of Action

The mechanism by which (3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al exerts its effects primarily involves the steric hindrance and electronic effects provided by the tert-butyldiphenylsilyl group. This group protects the hydroxyl functionality from nucleophilic attack and other reactive species, allowing selective reactions to occur at other sites in the molecule .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyloxy compounds: These compounds also serve as protecting groups but offer less steric hindrance compared to tert-butyldiphenylsilyloxy compounds.

    Trimethylsilyloxy compounds: These are more volatile and less stable than tert-butyldiphenylsilyloxy compounds.

    Triisopropylsilyloxy compounds: Provide similar steric protection but are bulkier and less commonly used

Uniqueness

(3S)-3-(tert-Butyldiphenylsilyloxy)-butan-1-al is unique due to the combination of steric hindrance and stability provided by the tert-butyldiphenylsilyl group, making it particularly useful in complex organic syntheses where selective protection of hydroxyl groups is required .

Properties

CAS No.

364597-23-9

Molecular Formula

C20H26O2Si

Molecular Weight

326.5 g/mol

IUPAC Name

(3S)-3-[tert-butyl(diphenyl)silyl]oxybutanal

InChI

InChI=1S/C20H26O2Si/c1-17(15-16-21)22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,16-17H,15H2,1-4H3/t17-/m0/s1

InChI Key

VTHDATLBSMPZON-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(CC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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